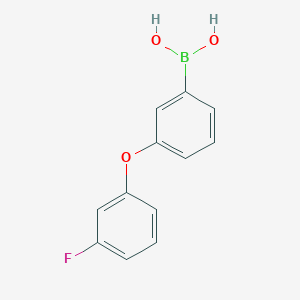

3-(3-Fluorophenoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Fluorophenoxy)phenylboronic acid is a chemical compound with the formula C₁₃H₁₂BFO₃ . It contains varying amounts of anhydride .

Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry due to their ability to interact with various carbohydrates . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acid derivatives has been reported in the literature .Molecular Structure Analysis

The molecular weight of 3-(3-Fluorophenoxy)phenylboronic acid is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .Chemical Reactions Analysis

Boronic acids and their derivatives have been studied for their reactions with various compounds . The first intermolecular step corresponds to the parallel reactions of the boronic acid and the boronate ion with α-D-fructofuranose to form bicoordinate complexes .Physical And Chemical Properties Analysis

The molecular weight of 3-(3-Fluorophenoxy)phenylboronic acid is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .Applications De Recherche Scientifique

- Application : 3-(3-Fluorophenoxy)phenylboronic acid can be used as a fluorescent probe for detecting glucose levels in biological samples. Its binding affinity to glucose allows for sensitive and selective detection .

- Application : By functionalizing magnetic nanoparticles with 3-(3-Fluorophenoxy)phenylboronic acid, researchers have achieved controlled drug release in tumor-specific, acidic microenvironments. This approach enhances drug efficacy and minimizes side effects .

- Application : 3-(3-Fluorophenoxy)phenylboronic acid serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through C-C bond formation .

- Application : Researchers have explored the modification of materials (such as graphene oxide) with 3-(3-Fluorophenoxy)phenylboronic acid. These modified materials exhibit unique properties and can find applications in sensors, coatings, and catalysis .

- Application : Researchers use 3-(3-Fluorophenoxy)phenylboronic acid as a reagent for detecting and quantifying diols (e.g., sugars) in complex samples. Its fluorescence properties make it useful for high-throughput screening and analysis .

- Application : 3-(3-Fluorophenoxy)phenylboronic acid can be incorporated into imaging agents or drug candidates. Its specific binding properties allow for targeted delivery and visualization of biological processes .

Fluorescent Sensors and Probes

Drug Delivery Systems

Organic Synthesis

Materials Science

Analytical Chemistry

Biomedical Research

Mécanisme D'action

Target of Action

The primary target of 3-(3-Fluorophenoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like 3-(3-Fluorophenoxy)phenylboronic acid) transfers its organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 3-(3-Fluorophenoxy)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .

Action Environment

The action of 3-(3-Fluorophenoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 3-(3-Fluorophenoxy)phenylboronic acid . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Phenylboronic acid-based functional chemical materials, such as 3-(3-Fluorophenoxy)phenylboronic acid, have good application prospects in the treatment of diabetes . They are expected to be applied in tumor imaging and therapy . The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging .

Propriétés

IUPAC Name |

[3-(3-fluorophenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFWKTGQSRNYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC(=CC=C2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenoxy)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![Methyl 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2847317.png)

![3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2847318.png)

![2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2847319.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)

![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)

![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)

![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)